molecular formula C9H8BrN B1380439 1H-Indole, 2-bromo-7-methyl- CAS No. 1388074-88-1

1H-Indole, 2-bromo-7-methyl-

Cat. No.: B1380439
CAS No.: 1388074-88-1
M. Wt: 210.07 g/mol
InChI Key: FFLVPSGUAHOIBW-UHFFFAOYSA-N
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Description

1H-Indole, 2-bromo-7-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole, 2-bromo-7-methyl- typically involves the bromination of 7-methylindole. One common method is the reaction of 7-methylindole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 2-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 2-bromo-7-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like tributyltin hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 2-bromo-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-bromo-7-methyl- involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole, 2-bromo-7-methyl- can be compared with other similar indole derivatives, such as:

The uniqueness of 1H-Indole, 2-bromo-7-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-7-5-8(10)11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVPSGUAHOIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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